ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Overview
Description
The compound is a derivative of pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are a class of organic compounds known as organoheterocyclic compounds .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. For instance, a copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron deficient alkenes to give substituted pyrrolidines .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) details a phosphine-catalyzed [4 + 2] annulation process that produces highly functionalized tetrahydropyridines. This method demonstrates the compound's role in facilitating complex chemical syntheses with high regioselectivity and yields, showcasing its applicability in creating valuable chemical scaffolds (Zhu, Lan, & Kwon, 2003).
Microwave-Assisted Synthesis : Bhoi et al. (2016) report on the one-pot, three-component microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This highlights the compound's utility in streamlining synthetic routes under solvent-free conditions, which is beneficial for the development of new materials and drugs with enhanced efficiency and sustainability (Bhoi, Borad, Pithawala, & Patel, 2016).
Material Science and Coordination Chemistry
- Coordination Polymers : Cisterna et al. (2018) explored the positional isomeric effect on the structures of Cd(II) coordination polymers using positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments. Their findings underscore the compound's relevance in the design and construction of metal–organic frameworks (MOFs) with tailored properties for potential applications in catalysis, gas storage, and separation (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
Pharmaceutical and Biological Applications
- Antimicrobial and Antioxidant Activities : Research into novel 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide by Bayrak et al. (2009) includes the evaluation of antimicrobial activities. These studies contribute to understanding how structural modifications impact biological activity, offering pathways to new therapeutic agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Mechanism of Action
Target of Action
The primary targets of ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.
Mode of Action
Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate acts as an agonist to these nuclear receptors . This means that it binds to these receptors and activates them, leading to an increase in the constitutive repression of genes regulated by these receptors .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties suggest that it has good bioavailability.
Result of Action
The activation of the nuclear receptors by ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate leads to various molecular and cellular effects. For instance, it has been demonstrated that it is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
properties
IUPAC Name |
ethyl 3-[4-(aminomethyl)triazol-1-yl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKYCKPMYZYOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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